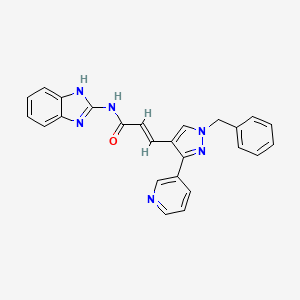![molecular formula C15H22N4O2 B7537970 1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is commonly referred to as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in the activation and proliferation of B-cells. Inhibition of BTK activity by TAK-659 leads to the suppression of B-cell receptor signaling pathway, which ultimately results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including those of B-cell lymphoma and chronic lymphocytic leukemia. It has also been shown to reduce the production of various pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo, indicating its potential therapeutic applications in the treatment of various autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 is a highly selective and potent inhibitor of BTK, which makes it an attractive candidate for the development of novel therapeutic agents. However, its efficacy and safety in human clinical trials are yet to be fully established. Moreover, the use of TAK-659 in laboratory experiments requires careful consideration of its chemical properties and potential side effects.
Zukünftige Richtungen
The potential therapeutic applications of TAK-659 in the treatment of various diseases, including cancer and autoimmune disorders, warrant further investigation. Future research should focus on the development of novel TAK-659 analogs with improved pharmacological properties, as well as the evaluation of its safety and efficacy in human clinical trials. Additionally, the use of TAK-659 in combination with other therapeutic agents should be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of piperidine-4-carboxylic acid with 1,3,5-trimethylpyrazole and propenoyl chloride. The reaction is carried out in the presence of a base and a coupling agent to yield the desired product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling pathway, which is implicated in the development and progression of various cancers and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-13(11(2)18(3)17-10)4-5-14(20)19-8-6-12(7-9-19)15(16)21/h4-5,12H,6-9H2,1-3H3,(H2,16,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAZMHGCXGZQD-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
